N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide
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Overview
Description
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical applications. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic properties .
Preparation Methods
The synthesis of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the 4-fluorophenyl and 2-methylpropyl groups . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells and disrupts bacterial cell wall synthesis .
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Similar compounds include:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Another anticancer compound.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
These compounds share the quinoxaline core but differ in their functional groups and specific applications.
Properties
CAS No. |
923599-97-7 |
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Molecular Formula |
C19H18FN3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-19(2,13-7-9-14(20)10-8-13)12-22-18(24)17-11-21-15-5-3-4-6-16(15)23-17/h3-11H,12H2,1-2H3,(H,22,24) |
InChI Key |
TYSDIEAIYCBWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC2=CC=CC=C2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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